molecular formula C12H14O B8649400 4-Propyl-1-indanone

4-Propyl-1-indanone

Cat. No. B8649400
M. Wt: 174.24 g/mol
InChI Key: DNWXDPCOVNDORK-UHFFFAOYSA-N
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Patent
US05180741

Procedure details

1.63 g of 4-(2-propenyl)-1-indanone is dissolved in 300 ml of anhydrous ethanol and 400 mg of rhodium at 5% on active charcoal and hydrogenated at ambient temperature and ambient pressure for 3/4 hour. After filtering on celite, the filtrate is washed with ethanol and evaporated to dryness, and 1.56 g of expected product is obtained.
Name
4-(2-propenyl)-1-indanone
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13])[CH:2]=[CH2:3].C>C(O)C.[Rh]>[CH2:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13])[CH2:2][CH3:3]

Inputs

Step One
Name
4-(2-propenyl)-1-indanone
Quantity
1.63 g
Type
reactant
Smiles
C(C=C)C1=C2CCC(C2=CC=C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
400 mg
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering on celite
WASH
Type
WASH
Details
the filtrate is washed with ethanol
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C2CCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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